molecular formula C6H6Br2N2S B8590099 5-Bromo-4-(bromomethyl)-2-(methylthio)pyrimidine

5-Bromo-4-(bromomethyl)-2-(methylthio)pyrimidine

Cat. No.: B8590099
M. Wt: 298.00 g/mol
InChI Key: PIFYKQVTVCGZQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-(bromomethyl)-2-(methylthio)pyrimidine is a useful research compound. Its molecular formula is C6H6Br2N2S and its molecular weight is 298.00 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H6Br2N2S

Molecular Weight

298.00 g/mol

IUPAC Name

5-bromo-4-(bromomethyl)-2-methylsulfanylpyrimidine

InChI

InChI=1S/C6H6Br2N2S/c1-11-6-9-3-4(8)5(2-7)10-6/h3H,2H2,1H3

InChI Key

PIFYKQVTVCGZQX-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)CBr)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cold (0° C.) solution of [5-bromo-2-(methylthio)pyrimidin-4-yl]methanol (Step 13, 2.20 g, 9.34 mmol) in CH2Cl2 (46.7 mL) was added triphenylphosphine (3.19 g, 12.14 mmol) followed by carbon tetrabromide (4.03 g, 12.14 mmol). The resulting mixture was stirred cold for 1 h. LCMS trace of the aliquot indicated completion of reaction. Volatiles were removed under reduced pressure. Half of the crude material was purified by flash chromatography (SiO2, Biotage 40M cartridge). The column was eluted with an isocratic acetone/hexanes mixture (2.5%, v/v). No purification was obtained. All fractions and reaction crude were combined and purified by preparative HPLC (Kromasil 100-5C18, 100×21.1 mm) eluting with MeCN/water+0.1% TFA (51% to 62% organic in 10 min, hold 62% for 2 min, 20 mL/min). Related fractions were combined and evaporated under reduced pressure. The desired compound azeotroped with the water and was extracted with EtOAc, washed with brine, dried (Na2SO4), filtered and concentrated to afford a light brown oil as the titled compound. LCMS calc.=297.86; found=298.87.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
3.19 g
Type
reactant
Reaction Step One
Quantity
46.7 mL
Type
solvent
Reaction Step One
Quantity
4.03 g
Type
reactant
Reaction Step Two

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